Cas no 112089-60-8 (methyl 6-aminoquinoline-2-carboxylate)

Methyl 6-aminoquinoline-2-carboxylate is a versatile quinoline derivative with a carboxylate ester and an amino functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s structure allows for further functionalization, enabling applications in the development of bioactive molecules, including potential antimicrobial or anticancer agents. Its ester group offers reactivity for hydrolysis or transesterification, while the amino group facilitates derivatization through acylation or alkylation. The quinoline core provides stability and π-conjugation, beneficial for materials science applications. This compound is particularly useful in medicinal chemistry for scaffold modification and as a building block in heterocyclic synthesis.
methyl 6-aminoquinoline-2-carboxylate structure
112089-60-8 structure
Product Name:methyl 6-aminoquinoline-2-carboxylate
CAS No:112089-60-8
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD08436464
CID:129527
PubChem ID:13996355
Update Time:2025-11-02

methyl 6-aminoquinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinecarboxylicacid, 6-amino-, methyl ester
    • 2-Quinolinecarboxylicacid,6-amino-,methylester(9CI)
    • methyl 6-aminoquinoline-2-carboxylate
    • 112089-60-8
    • EN300-9462538
    • AKOS000319926
    • CS-0376380
    • MB06122
    • SCHEMBL3364644
    • MDL: MFCD08436464
    • Inchi: 1S/C11H10N2O2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,12H2,1H3
    • InChI Key: BVRJBSWISQULSV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C2C=C(C=CC2=N1)N)=O

Computed Properties

  • Exact Mass: 202.0743
  • Monoisotopic Mass: 202.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 65.21
  • LogP: 2.18480

methyl 6-aminoquinoline-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9462538-1g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8
1g
$1070.0 2023-09-01
Enamine
EN300-9462538-5g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8
5g
$3105.0 2023-09-01
Enamine
EN300-9462538-10g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8
10g
$4606.0 2023-09-01
Enamine
EN300-9462538-0.05g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
0.05g
$900.0 2024-05-21
Enamine
EN300-9462538-0.1g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
0.1g
$943.0 2024-05-21
Enamine
EN300-9462538-0.25g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
0.25g
$985.0 2024-05-21
Enamine
EN300-9462538-0.5g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
0.5g
$1027.0 2024-05-21
Enamine
EN300-9462538-1.0g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
1.0g
$1070.0 2024-05-21
Enamine
EN300-9462538-2.5g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
2.5g
$2100.0 2024-05-21
Enamine
EN300-9462538-5.0g
methyl 6-aminoquinoline-2-carboxylate
112089-60-8 95%
5.0g
$3105.0 2024-05-21

Additional information on methyl 6-aminoquinoline-2-carboxylate

Methyl 6-Aminoquinoline-2-Carboxylate (CAS No. 112089-60-8): Properties, Applications, and Market Insights

Methyl 6-aminoquinoline-2-carboxylate (CAS No. 112089-60-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This quinoline derivative, characterized by its methyl ester and amino functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, C11H10N2O2, offers unique reactivity patterns, making it valuable for designing novel drug candidates and functional materials.

The compound's physicochemical properties include a molecular weight of 202.21 g/mol and typical quinoline characteristics such as moderate solubility in polar organic solvents. Researchers particularly value its electron-rich aromatic system, which facilitates various coupling reactions in medicinal chemistry. Recent studies highlight its potential as a building block for fluorescent probes and bioactive molecules, aligning with current trends in targeted drug delivery systems.

In pharmaceutical applications, methyl 6-aminoquinoline-2-carboxylate serves as a precursor for developing antimalarial agents and anticancer compounds. The quinoline core structure mimics natural alkaloids, enabling interactions with biological targets. Its ester functionality allows for straightforward derivatization, addressing the growing demand for modular synthetic approaches in drug discovery. These features respond to frequent search queries about "quinoline-based drug development" and "modified ester pharmaceuticals."

The material science field utilizes this compound for creating organic semiconductors and coordination polymers. Its conjugated system and nitrogen atoms enable interesting photophysical properties, relevant to OLED technology and sensor development. This connects with trending searches for "organic electronic materials" and "functional quinoline derivatives," demonstrating the compound's cross-disciplinary importance.

Market analysis indicates steady growth in demand for specialty quinoline compounds, driven by pharmaceutical R&D and advanced material applications. The global market for fine chemicals containing functionalized heterocycles like methyl 6-aminoquinoline-2-carboxylate shows particular expansion in Asia-Pacific research hubs. Current synthesis protocols emphasize greener chemistry approaches, reflecting industry shifts toward sustainable production methods.

Quality control of CAS 112089-60-8 typically involves HPLC analysis and spectroscopic verification (NMR, MS). Storage recommendations include protection from light and moisture at controlled temperatures. These handling protocols address common laboratory questions about "quinoline derivative stability" and "characterization of aminoquinoline esters."

Recent patent literature reveals innovative applications of 6-aminoquinoline-2-carboxylate derivatives in photodynamic therapy and as kinase inhibitors. The compound's structural flexibility enables diverse modifications, making it valuable for intellectual property development in medicinal chemistry. This aspect responds to frequent inquiries about "patented quinoline scaffolds" in pharmaceutical innovation.

Environmental and safety assessments show that methyl 6-aminoquinoline-2-carboxylate requires standard laboratory precautions. While not classified as hazardous, proper handling procedures should be followed, similar to other fine chemicals. This information addresses common search concerns about "chemical safety profiles" and "laboratory handling guidelines."

The compound's synthesis typically involves esterification of 6-aminoquinoline-2-carboxylic acid, with modern methods focusing on catalytic efficiency and atom economy. Process optimization studies frequently cite this transformation when discussing "green chemistry approaches to heterocyclic esters."

Looking forward, methyl 6-aminoquinoline-2-carboxylate maintains relevance in multiple research domains. Its applications in therapeutic development and functional materials continue to expand, particularly in areas like targeted cancer therapies and organic electronics. The compound exemplifies how fundamental heterocyclic chemistry enables cutting-edge technological advancements across disciplines.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.